(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate
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Overview
Description
(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives This compound features a chloro-substituted imidazo[1,2-a]pyridine ring system linked to a pyrrole ring with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and imidazole moieties[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing. The reaction conditions often require the use of strong bases or acids, and the presence of a chlorinating agent to introduce the chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can be incorporated to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the acetyl group to produce different derivatives.
Substitution: : The chlorine atom at the 6-position can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, and the reaction conditions may vary depending on the specific nucleophile.
Major Products Formed
Oxidation: : Pyrrole-2-carboxylic acid derivatives.
Reduction: : Reduced acetyl derivatives.
Substitution: : Chloro-substituted derivatives with different functional groups.
Scientific Research Applications
(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate: has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antitubercular properties.
Industry: : The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but may have different substituents.
Indole derivatives: : These compounds contain the indole ring system and exhibit similar biological activities.
The uniqueness of This compound
Properties
Molecular Formula |
C15H12ClN3O3 |
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Molecular Weight |
317.72 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H12ClN3O3/c1-9(20)10-4-13(17-5-10)15(21)22-8-12-7-19-6-11(16)2-3-14(19)18-12/h2-7,17H,8H2,1H3 |
InChI Key |
VZVMXTFKJVNNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)OCC2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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